molecular formula C20H23N5 B5537248 11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B5537248
M. Wt: 333.4 g/mol
InChI Key: BPAIWACZMOLEQM-UHFFFAOYSA-N
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Description

11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C20H23N5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.19534575 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Compounds

Research has explored various synthesis techniques and the creation of derivative compounds related to the structural family of benzimidazo[1,2-b]isoquinolines. For instance, studies have detailed efficient synthesis methods for creating 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles through condensation reactions involving ethyl α-(dimethylaminomethylene)-2-cyanomethyl-4-phenylquinoline-3-carboxylate and primary amines, resulting in derivatives via a tandem addition–elimination–cyclization reaction (Wang et al., 2014). This research demonstrates the versatility of similar compounds in synthetic organic chemistry and their potential for further chemical transformations.

Fluorescence and Spectral Properties

Another area of interest is the spectral properties and applications of derivatives, particularly in fluorescence. A study on the spectral properties of 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their dimethylamino derivatives revealed bright fluorescence in solution and solid states, showing potential for development as fluorescent markers in biomedical applications (Galunov et al., 2003). This suggests that similar compounds, including the one , may have applications in fluorescent labeling or as components in optical materials.

Antitumor Activity and Structure-Activity Relationships

Compounds structurally related to "11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile" have been studied for their antitumor activities and structure-activity relationships. For example, new derivatives of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with varying substituents were synthesized and evaluated against a panel of tumor cells. Some compounds showed more potency than azonafide, a known antitumor agent, in certain cancer cell lines, suggesting the importance of the dimethylaminoethyl group in enhancing antitumor activity (Sami et al., 1996). This highlights the potential of similar compounds for pharmaceutical research and development, particularly in cancer therapy.

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, researchers assume responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

11-[2-(dimethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-24(2)12-11-22-19-15-8-4-3-7-14(15)16(13-21)20-23-17-9-5-6-10-18(17)25(19)20/h5-6,9-10,22H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAIWACZMOLEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.